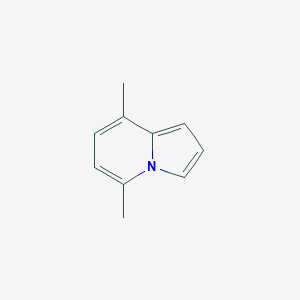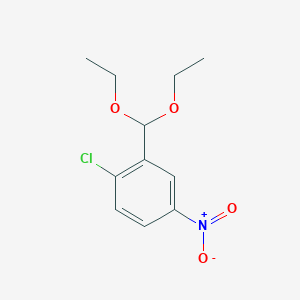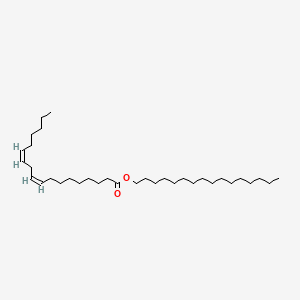
3-Butylbenzoic acid
Übersicht
Beschreibung
3-Butylbenzoic acid, also known as 3-(tert-Butyl)benzoic acid, is a chemical compound with the CAS Number: 7498-54-6 . It has a molecular weight of 178.23 .
Synthesis Analysis
The synthesis methods of para-tert-butylbenzoic acid involve the nitric acid oxidation method, solvent-free liquid-phase oxidation method, acetate solvent catalytic oxidation method . The most common process involves the liquid-phase air oxidation of 4-tert-butyltoluene with cobalt acetate as a catalyst, acetic acid as a solvent, and sodium bromide as an initiator .
Molecular Structure Analysis
The molecular formula of 3-Butylbenzoic acid is C11H14O2 . The 3D structure of the compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
Some of the most important processes in chemical and biological systems are acid-base reactions in aqueous solutions . The reaction mechanisms of the antioxidant assays are briefly discussed .
Physical And Chemical Properties Analysis
3-Butylbenzoic acid is a solid at room temperature . According to the physical-chemical properties of PTBBA, the substance will mainly be released to water and air, whereas releases into soil via sludge application are negligible .
Wissenschaftliche Forschungsanwendungen
Steric Effects and Molecular Structure
- Steric Inhibition of Resonance in Carboxylic Acids: 3-Butylbenzoic acid's structure and ionization behavior have been studied, revealing the influence of steric effects and steric inhibition of resonance (SIR). These factors contribute to the acid's enhanced acidity and are key in understanding the molecular behavior of sterically hindered carboxylic acids (Böhm & Exner, 2001).
Chemical Synthesis and Antibacterial Activity
- Synthesis of Hydrazide-Hydrazones: Derivatives of 3-Butylbenzoic acid have been synthesized and shown to exhibit significant antibacterial activity, particularly against Gram-positive bacteria like Bacillus spp. This highlights its potential in developing new antimicrobial agents (Popiołek & Biernasiuk, 2016).
Crystal Structure Analysis
- X-Ray Diffraction Studies: Research on derivatives of 3-Butylbenzoic acid, such as 3,4-Di-t-butylbenzoic acid, involves detailed structural analysis using X-ray diffraction. This aids in understanding the molecular and crystal structures of such compounds (Hambley, Sternhell, & Tansey, 1990).
Molecular Self-Assembly and Hydrogen Bonding
- Formation of Layered Molecular Arrays: The interaction of 3-Butylbenzoic acid derivatives with other molecules, like aliphatic diamines, leads to the formation of layered molecular arrays. These structures are significant in the study of molecular self-assembly and hydrogen bonding (Armstrong et al., 2002).
Environmental Impact and Photodegradation
- Photodegradation in Aquatic Environments: The behavior of 3-Butylbenzoic acid and its derivatives, such as parabens, in aquatic environments, including their photodegradation and kinetic analysis, is crucial for understanding their environmental impact. This research informs water treatment and pollution control measures (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).
Pharmaceutical Applications
- Drug Manufacturing Process Development: The process development for the manufacture of derivatives like p-tertiary-butylbenzoic acid provides insights into industrial applications and pharmaceutical manufacturing methods (Cole, Fairbairn, & Detling, 1954).
Skin Absorption Studies
- Dermal Absorption and Toxicity Testing: Studies on the skin absorption of 3-Butylbenzoic acid derivatives, particularly in the context of cosmetic and pharmaceutical products, are crucial for understanding their potential toxicity and dermal penetration behavior (Seo, Kim, & Kim, 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The risk assessment of 4-tert-Butylbenzoic acid has been prepared by Germany in the context of Council Regulation (EEC) No. 793/93 on the evaluation and control of existing substances . For detailed information on the risk assessment principles and procedures followed, the underlying data, and the literature references, the reader is referred to the comprehensive Final Risk Assessment Report (Final RAR) that can be obtained from the European Chemicals Bureau .
Eigenschaften
IUPAC Name |
3-butylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-5-9-6-4-7-10(8-9)11(12)13/h4,6-8H,2-3,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLOUJHJYJKMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00526710 | |
| Record name | 3-Butylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00526710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butylbenzoic acid | |
CAS RN |
20651-72-3 | |
| Record name | 3-Butylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00526710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-](/img/structure/B3049364.png)










![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate](/img/structure/B3049383.png)